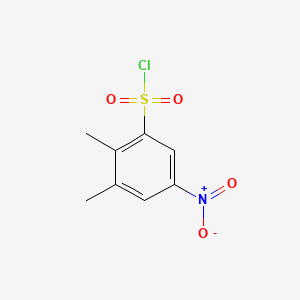

Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-

Description

BenchChem offers high-quality Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPPQFAKKFQYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071705 | |

| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68631-04-9 | |

| Record name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-nitrobenzene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride

Foreword: Navigating the Landscape of a Niche Reagent

In the realm of drug discovery and fine chemical synthesis, the utility of a reagent is intrinsically linked to a thorough understanding of its physical and chemical properties. This guide is dedicated to providing a comprehensive technical overview of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride (CAS No. 68631-04-9), a compound with significant potential in synthetic chemistry. While this specific isomer is not as extensively documented in peer-reviewed literature as some of its counterparts, this guide endeavors to consolidate the available data, offer expert insights based on analogous structures, and provide robust experimental frameworks for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective and safe utilization of this versatile building block.

Molecular Identity and Structural Elucidation

2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 5, and a sulfonyl chloride group at position 1.

| Identifier | Value |

| IUPAC Name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride[1] |

| CAS Number | 68631-04-9[1] |

| Chemical Formula | C₈H₈ClNO₄S[1] |

| Molecular Weight | 249.67 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)--INVALID-LINK--[O-][2] |

| InChI Key | VPPPQFAKKFQYGQ-UHFFFAOYSA-N[2] |

digraph "2_3_dimethyl_5_nitro_benzenesulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O3 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C7 [label="CH₃"]; C8 [label="CH₃"];

// Benzene ring with substituents C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- S [label=""]; S -- O1 [label=""]; S -- O2 [label=""]; S -- Cl [label=""]; C2 -- C7 [label=""]; C3 -- C8 [label=""]; C5 -- N [label=""]; N -- O3 [label=""]; N -- O4 [label=""]; }

Caption: Molecular structure of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.

Physicochemical Properties: A Data-Driven Perspective

Direct experimental data for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is limited. The following table presents the available data for the target compound, alongside experimentally determined values for structurally related isomers to provide a comparative context. This approach allows for informed estimations of properties where direct data is absent.

| Property | 2,3-Dimethyl-5-nitro-benzenesulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | Benzenesulfonyl chloride |

| CAS Number | 68631-04-9[1] | 1694-92-4[3] | 98-74-8[4] | 98-09-9 |

| Molecular Formula | C₈H₈ClNO₄S[1] | C₆H₄ClNO₄S[3] | C₆H₄ClNO₄S[4] | C₆H₅ClO₂S |

| Molecular Weight | 249.67 g/mol | 221.62 g/mol [3] | 221.62 g/mol [4] | 176.62 g/mol [5] |

| Appearance | Not specified | White to Yellow to Orange powder to crystal[3] | Yellow to brown solid | Colorless to slightly yellow solid[5] |

| Melting Point | Not specified | 63-67 °C[3] | 77-79 °C | 13-15 °C |

| Boiling Point | 400.5 °C at 760 mmHg[2] | 350.6 °C (Predicted)[3] | Not specified | 251-252 °C |

| Density | 1.464 g/cm³[2] | 1.606 g/cm³ (Predicted)[3] | Not specified | 1.384 g/mL at 25 °C |

| Flash Point | 196 °C[2] | Not specified | Not specified | Not specified |

| Solubility | Not specified | Soluble in toluene, THF, methylene chloride, ethyl acetate, and DMF. Insoluble in water.[3] | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water. | Soluble in alcohol and diethyl ether. Insoluble in cold water. |

Expert Insight: The presence of two methyl groups in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, compared to its non-methylated analogs, would be expected to slightly increase its lipophilicity and potentially influence its crystal packing, thereby affecting its melting point. The reported high boiling point suggests low volatility. Its solubility is predicted to be poor in water but good in common organic solvents, a characteristic feature of many sulfonyl chlorides.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride for research and development, a series of standard characterization experiments are essential. The following protocols are designed to be self-validating and provide a clear understanding of the material's properties.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

A small, finely powdered sample of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[6]

-

For validation, a mixed melting point determination with a known standard can be performed.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Rationale: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive picture.

Protocol:

-

To a series of small, labeled test tubes, add approximately 10-20 mg of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in a stepwise manner (e.g., 0.2 mL at a time).

-

After each addition, the mixture is vortexed or shaken vigorously for 30-60 seconds.[7]

-

Solubility is determined by visual inspection for the complete dissolution of the solid. The results are recorded as soluble, partially soluble, or insoluble.[7]

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined spectroscopically or gravimetrically.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The ¹H and ¹³C NMR spectra of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride are predicted to show distinct signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the electron-donating nature of the methyl groups.[8][9]

-

¹H NMR: The aromatic region (typically 7.0-9.0 ppm) is expected to show two singlets or two closely coupled doublets for the two aromatic protons. The two methyl groups will likely appear as distinct singlets in the aliphatic region (around 2.0-3.0 ppm).

-

¹³C NMR: The aromatic carbons are expected to resonate in the 120-150 ppm range.[10] Six distinct signals for the aromatic carbons are anticipated due to the asymmetric substitution pattern. The carbons of the methyl groups will appear at higher field.

Infrared (IR) Spectroscopy

Expert Insight: The IR spectrum will provide clear evidence for the key functional groups.

-

Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11]

-

Nitro (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Aromatic C-H: Stretching vibrations will appear above 3000 cm⁻¹.

-

C-C Stretching (in-ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expert Insight: Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[12] Characteristic fragmentation patterns for aromatic nitro compounds include the loss of NO (30 u) and NO₂ (46 u).[13] Fragmentation of the sulfonyl chloride group may also be observed.

Synthesis and Reactivity

The reactivity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. It will readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters. The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution.

Safety and Handling

As with all sulfonyl chlorides, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride should be handled with extreme care in a well-ventilated fume hood.

-

Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.[14]

-

Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be stored in a tightly sealed container in a dry, cool place.[14]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[14]

-

In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is a valuable synthetic intermediate. While comprehensive physical data is not yet widely published, this guide provides a robust framework for its characterization and safe handling based on available information and expert analysis of analogous compounds. The protocols and predictive data presented herein are intended to empower researchers to confidently incorporate this reagent into their synthetic workflows, paving the way for new discoveries in medicinal chemistry and materials science.

References

- 1. pschemicals.com [pschemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.ws [chem.ws]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. benchchem.com [benchchem.com]

- 14. nj.gov [nj.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2',4,4',5,5'-Hexabromodiphenyl Ether (CAS Number 68631-04-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE 153), a prominent congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. Understanding the spectroscopic properties of this compound is critical for its detection, quantification, and the assessment of its environmental fate and toxicological impact. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for obtaining high-quality spectroscopic data.

Introduction to 2,2',4,4',5,5'-Hexabromodiphenyl Ether (PBDE 153)

2,2',4,4',5,5'-Hexabromodiphenyl ether, identified by CAS number 68631-04-9, is an organobromine compound belonging to the class of bromodiphenyl ethers.[1][2] These compounds are characterized by two benzene rings linked by an ether bond, with multiple bromine substitutions.[1][2] PBDEs, including the BDE-153 congener, have been widely used as additive flame retardants in a variety of consumer and industrial products, such as plastics, textiles, and electronics, to reduce their flammability.[3][4]

Due to their persistence, bioaccumulative potential, and suspected endocrine-disrupting properties, the production and use of many PBDEs have been restricted or phased out under international agreements like the Stockholm Convention.[3][5] Consequently, the accurate detection and quantification of congeners like BDE-153 in environmental and biological matrices are of paramount importance for monitoring, risk assessment, and remediation efforts. Spectroscopic techniques are the cornerstone of these analytical endeavors.

Chemical Structure:

Caption: Chemical structure of 2,2',4,4',5,5'-Hexabromodiphenyl ether (PBDE 153).

Mass Spectrometry (MS)

Mass spectrometry is the primary analytical technique for the identification and quantification of PBDEs due to its high sensitivity and selectivity, especially when coupled with gas chromatography (GC).[4][6][7]

Principles and Rationale

In GC-MS, PBDEs are separated based on their boiling points and polarity on a chromatographic column and then ionized. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is a molecular fingerprint of the compound. For complex matrices, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions.[3][8]

Experimental Protocol: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is designed for the trace analysis of PBDE 153 in a complex matrix, such as sediment or biological tissue.

Sample Preparation (QuEChERS Method): [8]

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 5 mL of ultrapure water and 5 mL of n-hexane-saturated acetonitrile.

-

Vortex for 5 minutes to extract the analytes.

-

Add a QuEChERS salt pouch (containing 1 g NaCl and 4 g MgSO₄), shake vigorously for 1 minute, and centrifuge at 8000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube for further cleanup or direct analysis.

Instrumental Conditions: [8]

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.

-

Column: SH-1-5HT capillary column (15 m x 0.25 mm i.d., 0.1 μm film thickness).

-

Injection: 2 µL, pulsed splitless mode (50 psi for 1.5 min).

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: Initial temperature of 150 °C (hold 2 min), ramp at 15 °C/min to 250 °C, then ramp at 25 °C/min to 340 °C (hold 3 min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Caption: Workflow for the analysis of PBDE 153 by GC-MS/MS.

Mass Spectrum Data and Interpretation

The mass spectrum of PBDE 153 is characterized by a prominent molecular ion cluster due to the isotopic distribution of bromine. The fragmentation pattern is also indicative of the structure, with losses of bromine atoms and the diphenyl ether core.

Table 1: Key Mass Spectral Data for PBDE 153

| m/z | Interpretation |

| 644 | Molecular ion [M]+ (most abundant isotope) |

| 485 | [M-Br₂]+ |

| 406 | [M-Br₃]+ |

| 327 | [M-Br₄]+ |

| 248 | [M-Br₅]+ |

| 167 | [M-Br₆]+ |

Note: The exact m/z values and relative abundances can vary slightly depending on the instrument and conditions.

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a distinctive cluster of peaks for the molecular ion and bromine-containing fragments, which is a key diagnostic feature for identifying brominated compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For PBDE 153, it can confirm the presence of the aromatic rings and the ether linkage.

Principles and Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For solid samples like PBDE 153, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (ATR)

Instrumental Conditions:

-

Spectrometer: PerkinElmer Frontier or equivalent FTIR spectrometer.

-

Accessory: Diamond ATR crystal.

-

Scan Range: 4000-500 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid PBDE 153 sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

References

- 1. Bde 153 | C12H4Br6O | CID 155166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. s4science.at [s4science.at]

- 4. shimadzu.com [shimadzu.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

2,3-dimethyl-5-nitro-benzenesulfonyl chloride NMR analysis

An In-depth Technical Guide to the NMR Analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic organic compounds. This guide provides a detailed technical overview of the ¹H and ¹³C NMR analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for researchers. The guide delves into the predicted spectral features of the target molecule, explains the underlying chemical principles governing these characteristics, provides standardized experimental protocols, and presents the information in a clear, accessible format.

Introduction: The Role of NMR in Characterizing Substituted Benzenesulfonyl Chlorides

2,3-dimethyl-5-nitro-benzenesulfonyl chloride is a multifunctional aromatic compound featuring electron-donating methyl groups and electron-withdrawing nitro and sulfonyl chloride groups. This substitution pattern leads to a unique electronic environment within the molecule, making NMR spectroscopy a powerful tool for unambiguous structure verification. The precise chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as a molecular fingerprint, confirming the identity and purity of the compound. Understanding the nuances of these spectra is crucial for quality control in synthetic processes and for ensuring the integrity of downstream applications in drug discovery and materials science.

Sulfonyl chlorides are known to be reactive and moisture-sensitive.[1] Therefore, proper sample handling and the choice of an appropriate deuterated solvent are critical for obtaining high-quality NMR data. This guide will address these practical considerations to ensure reliable and reproducible results.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene ring.

Key Features:

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 6.5-8.0 ppm for aryl protons).[2] The strong electron-withdrawing effects of the nitro and sulfonyl chloride groups will deshield these protons, shifting their resonances to a higher frequency.

-

Methyl Protons: The two methyl groups at the C2 and C3 positions are also in slightly different environments and may appear as two separate singlets. Their chemical shifts are expected in the typical range for benzylic protons (δ 2.0-3.0 ppm).[2]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.2 - 8.4 | d | ~ 2-3 |

| H-6 | ~ 8.0 - 8.2 | d | ~ 2-3 |

| 2-CH₃ | ~ 2.5 - 2.7 | s | - |

| 3-CH₃ | ~ 2.4 - 2.6 | s | - |

Note: These are predicted values based on the analysis of similar substituted aromatic compounds. Actual experimental values may vary slightly.

Interpretation of Splitting Patterns:

The two aromatic protons, H-4 and H-6, are meta to each other. This meta-coupling typically results in a small coupling constant (J) of around 2-3 Hz, leading to the observation of two doublets. The methyl protons are not coupled to any adjacent protons and will therefore appear as singlets.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2,3-dimethyl-5-nitro-benzenesulfonyl chloride will give rise to a distinct signal.

Key Features:

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the aromatic region of the spectrum (δ 120-150 ppm).[2] The chemical shifts will be influenced by the attached substituents. Carbons bearing electron-withdrawing groups (NO₂ and SO₂Cl) will be deshielded and appear at a higher chemical shift.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂Cl) | ~ 140 - 145 |

| C-2 (C-CH₃) | ~ 135 - 140 |

| C-3 (C-CH₃) | ~ 133 - 138 |

| C-4 (C-H) | ~ 125 - 130 |

| C-5 (C-NO₂) | ~ 148 - 152 |

| C-6 (C-H) | ~ 120 - 125 |

| 2-CH₃ | ~ 18 - 22 |

| 3-CH₃ | ~ 17 - 21 |

Note: These are predicted values based on the analysis of similar substituted aromatic compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Materials:

-

2,3-dimethyl-5-nitro-benzenesulfonyl chloride (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain the final spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the TMS signal at 0.00 ppm.

-

Visualization of Molecular Structure and Analytical Workflow

Visual aids are crucial for understanding the relationship between the molecular structure and its NMR data.

Caption: Molecular structure of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with atom numbering for NMR assignments.

Caption: Workflow for the structural elucidation of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride using NMR spectroscopy.

Conclusion

The NMR analysis of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride provides a wealth of structural information that is critical for its unambiguous identification and quality control. By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra, researchers can confidently verify the substitution pattern on the aromatic ring and assess the purity of their sample. The predicted data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

An In-Depth Technical Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Introduction

Benzenesulfonyl chlorides are a cornerstone class of organosulfur compounds, serving as powerful and versatile electrophilic reagents in modern organic synthesis.[1] With the general structure of an aromatic ring attached to a sulfonyl chloride moiety (-SO₂Cl), these compounds are fundamental building blocks for creating sulfonamides and sulfonate esters—functional groups prevalent in a vast range of pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Their utility is underscored by the discovery of sulfonamide drugs, which marked a significant era in medicinal chemistry.[2]

The reactivity of the sulfonyl chloride group is not static; it is exquisitely tunable through the strategic placement of substituents on the benzene ring. Understanding how these substituents modulate the electrophilicity of the sulfur center is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core principles governing the reactivity of substituted benzenesulfonyl chlorides. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations, offering field-proven insights into the electronic and steric effects that dictate reaction outcomes. This self-validating framework is designed to empower you to make informed decisions in reagent selection and reaction design, transforming predictive chemical theory into tangible synthetic success.

The Sulfonyl Chloride Functional Group: An Electronic and Structural Overview

The reactivity of a benzenesulfonyl chloride is fundamentally dictated by the electronic environment of the tetracoordinate sulfur atom. This sulfur center is bonded to two oxygen atoms, a chlorine atom, and the phenyl ring. The two sulfur-oxygen bonds are highly polarized, with the significant electronegativity of oxygen drawing electron density away from the sulfur. This effect, combined with the inductive pull of the chlorine atom, renders the sulfur atom highly electron-deficient and thus, a potent electrophile.

The chloride ion is an excellent leaving group, a property that facilitates nucleophilic attack at the sulfur center.[5] The overall reaction mechanism for many transformations involving benzenesulfonyl chlorides is a nucleophilic acyl substitution, where a nucleophile (such as an amine or an alcohol) attacks the electrophilic sulfur, leading to the displacement of the chloride ion.

Governing Principles of Reactivity: Electronic and Steric Effects

The true elegance of using substituted benzenesulfonyl chlorides in synthesis lies in the predictable control that aromatic substituents offer over the reaction rate. These effects are broadly categorized as electronic and steric.

Electronic Effects of Aromatic Substituents

The electronic influence of a substituent on the benzene ring is transmitted to the sulfonyl chloride reaction center through a combination of inductive and resonance effects.[6][7] This influence directly impacts the electrophilicity of the sulfur atom:

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring, such as nitro (-NO₂), trifluoromethyl (-CF₃), or carboxylic acid (-COOH), significantly enhance the electrophilicity of the sulfonyl sulfur.[4][8] By withdrawing electron density, they make the sulfur atom even more positive and therefore more susceptible to attack by nucleophiles. This results in a marked increase in reaction rates. For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than its unsubstituted counterpart.[8]

-

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring, such as alkyl groups (e.g., -CH₃) or alkoxy groups (e.g., -OCH₃), decrease the electrophilicity of the sulfur atom.[8][9] This donation of electron density partially mitigates the electron-deficient nature of the sulfur, making it less reactive towards nucleophiles and slowing the reaction rate. p-Toluenesulfonyl chloride (tosyl chloride), with its electron-donating methyl group, is a classic example of a less reactive, and therefore more selective, sulfonylating agent compared to benzenesulfonyl chloride itself.[4]

Quantitative Analysis: The Hammett Equation

The relationship between substituent electronic properties and reaction rates can be quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant.

-

σ (Sigma): The substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (Rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[10] This is consistent with a transition state where negative charge is building up on the sulfonyl group, which is stabilized by EWGs. Kinetic studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides showed a Hammett ρ-value of +2.02, confirming that electron-attracting substituents increase the rate of nucleophilic substitution at the sulfur center.[11]

Steric Effects

The size and position of substituents can also influence reactivity through steric hindrance, which can impede the approach of a nucleophile to the reactive center. While this is a common phenomenon, benzenesulfonyl chlorides exhibit a fascinating and counterintuitive exception.

The "Steric Acceleration" Anomaly

Contrary to expectations, the presence of alkyl groups at the ortho positions (e.g., in 2,4,6-trimethylbenzenesulfonyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride) leads to a noticeable acceleration of nucleophilic substitution reactions.[11] This phenomenon, termed "steric acceleration," is not due to electronic factors, as alkyl groups are electron-donating and should decrease the rate.

The prevailing explanation is that the ground state of these sterically congested molecules is destabilized by the bulky ortho substituents forcing the sulfonyl chloride group into a strained conformation.[11] The transition state for nucleophilic attack, which moves towards a trigonal bipyramidal geometry, allows these bulky groups to move further apart, thus relieving some of this ground-state strain. This relief of strain lowers the overall activation energy of the reaction, leading to an increased rate. This unique property has made reagents like 2,4,6-triisopropylbenzenesulfonyl chloride highly effective coupling agents in sensitive applications like oligonucleotide synthesis.[11]

Key Synthetic Transformations and Mechanistic Pathways

The enhanced electrophilicity of the sulfonyl sulfur atom makes it a prime target for a variety of nucleophiles. The two most prominent and synthetically valuable reactions are the formation of sulfonamides and sulfonate esters.

Formation of Sulfonamides (Reaction with Amines)

The reaction of a benzenesulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides.[5][12] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom.

The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

Caption: General mechanism for sulfonamide formation.

Application: The Hinsberg Test

This differential reactivity forms the basis of the Hinsberg test, a classic chemical method for distinguishing between primary, secondary, and tertiary amines.[13][14]

-

Primary Amines: React to form an N-alkylbenzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, which can be deprotonated by a strong base (like aqueous NaOH), rendering the product soluble in the alkali solution.[13]

-

Secondary Amines: React to form an N,N-dialkylbenzenesulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali.[13]

-

Tertiary Amines: Do not react to form stable sulfonamides as they lack a proton on the nitrogen to be removed.[14]

Caption: Workflow for the Hinsberg test.

Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide

This protocol describes a standard laboratory procedure for the sulfonylation of a primary amine.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and pyridine (1.5 eq) in a suitable solvent such as dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and aniline, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenylbenzenesulfonamide.

Formation of Sulfonate Esters (Reaction with Alcohols and Phenols)

Benzenesulfonyl chlorides react readily with alcohols and phenols in the presence of a base to form sulfonate esters.[15][16] This reaction is exceptionally useful because it transforms a hydroxyl group (-OH), which is a notoriously poor leaving group, into a sulfonate group (e.g., -OTs, -OMs), which is an excellent leaving group for subsequent substitution or elimination reactions.[17]

The mechanism is analogous to sulfonamide formation, involving a nucleophilic attack by the alcohol's oxygen atom on the sulfur center.[18] A non-nucleophilic base like pyridine is commonly used both as a catalyst and to scavenge the HCl produced.[17] A critical feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.[17]

Caption: Mechanism for sulfonate ester formation.

Experimental Protocol: Synthesis of Phenyl p-Toluenesulfonate

This protocol details the formation of a sulfonate ester from a phenol.

-

Setup: In a flask, dissolve phenol (1.0 eq) in pyridine (used as both solvent and base) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (tosyl chloride, 1.05 eq) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the product and form the soluble pyridinium hydrochloride salt.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridinium salt.

-

Purification: The crude solid can be purified by recrystallization from methanol to afford pure phenyl p-toluenesulfonate.

Data Presentation: Substituent Effects on Reactivity

To provide a clear, comparative overview, the following table summarizes the qualitative effects of common substituents on the reactivity of benzenesulfonyl chloride towards nucleophiles.

| Substituent (Position) | Electronic Effect | Classification | Impact on Electrophilicity of Sulfur | Predicted Reactivity |

| -NO₂ (para) | -I, -R | Strong EWG | Strongly Increased | Very High |

| -CF₃ (para) | -I | Strong EWG | Strongly Increased | Very High |

| -Cl (para) | -I, +R | Weak EWG | Slightly Increased | Higher than Unsubstituted |

| -H (unsubstituted) | --- | Neutral | Baseline | Moderate |

| -CH₃ (para) | +I, +R (hyperconjugation) | Weak EDG | Slightly Decreased | Lower than Unsubstituted |

| -OCH₃ (para) | -I, +R | Strong EDG | Strongly Decreased | Low |

| -CH₃ (ortho) | +I, +R (hyperconjugation) | Weak EDG / Steric Accelerator | Decreased (Electronic) | Increased (Overall) |

Table reflects general trends. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; -I = Inductive Withdrawal; +I = Inductive Donation; -R = Resonance Withdrawal; +R = Resonance Donation.

Conclusion: A Senior Scientist's Perspective

The reactivity of substituted benzenesulfonyl chlorides is a classic yet powerful illustration of how fundamental principles of physical organic chemistry directly inform synthetic strategy. The predictability of substituent effects—whereby electron-withdrawing groups accelerate reactions and electron-donating groups decelerate them—provides a reliable framework for tuning reactivity. Furthermore, the unique case of steric acceleration in ortho-alkylated systems serves as a critical reminder that reactivity is a multifactorial property, demanding a nuanced understanding beyond simple electronic arguments.

For the practicing scientist, the choice of a specific benzenesulfonyl chloride derivative is a strategic decision. For reactions with poorly nucleophilic substrates, a highly activated sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) is warranted. Conversely, when seeking greater selectivity or dealing with highly sensitive substrates, a deactivated or sterically hindered reagent (e.g., tosyl chloride or 2,4,6-triisopropylbenzenesulfonyl chloride) is the superior choice. By mastering these governing principles, researchers can harness the full synthetic potential of this invaluable class of reagents, enabling the efficient and controlled construction of complex molecular architectures for drug discovery and beyond.

References

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]

- 6. stpeters.co.in [stpeters.co.in]

- 7. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. nbinno.com [nbinno.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cbijournal.com [cbijournal.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-(Benzenesulfonyl)phenol | 7402-69-9 | Benchchem [benchchem.com]

- 16. eurjchem.com [eurjchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilicity of 2,3-Dimethyl-5-nitro-benzenesulfonyl Chloride

This guide provides a comprehensive technical analysis of the electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its structural attributes and leveraging established principles of physical organic chemistry, this document aims to deliver field-proven insights into its reactivity and potential applications.

Introduction: The Significance of Electrophilicity in Sulfonyl Chlorides

Aromatic sulfonyl chlorides are a cornerstone in organic synthesis, primarily serving as versatile electrophiles for the formation of sulfonamides and sulfonate esters.[1][2] Their reactivity is of paramount importance in the synthesis of a myriad of compounds, including pharmaceuticals.[3][4] The electrophilicity of the sulfur atom within the sulfonyl chloride functional group dictates its susceptibility to nucleophilic attack, thereby governing reaction rates and yields.[5] The subject of this guide, 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, possesses a unique combination of substituents on the aromatic ring that warrants a detailed examination of their collective influence on its electrophilic character.

Structural Dissection and Predicted Electrophilicity

The reactivity of an aromatic sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the benzene ring.[5] In the case of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, with the chemical formula C8H8ClNO4S[6][7], we must consider the interplay of three key groups: the sulfonyl chloride, two methyl groups, and a nitro group.

The Sulfonyl Chloride Group (-SO₂Cl): This functional group is inherently a potent electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarize the sulfur atom, rendering it electron-deficient and highly susceptible to attack by nucleophiles.[1]

The Nitro Group (-NO₂): Positioned meta to the sulfonyl chloride group, the nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[5][8] This potent electron-withdrawing capability significantly enhances the electrophilicity of the sulfonyl sulfur. By delocalizing electron density from the benzene ring, the nitro group further depletes the electron density at the carbon atom to which the sulfonyl chloride is attached, and consequently, at the sulfur atom itself.

The Methyl Groups (-CH₃): The two methyl groups at the 2 and 3 positions are electron-donating groups through an inductive effect (+I).[8] Typically, electron-donating groups would be expected to decrease the electrophilicity of the sulfonyl chloride. However, their ortho and meta positioning relative to the sulfonyl chloride introduces steric and electronic effects that require careful consideration. A study on the chloride-chloride exchange in arenesulfonyl chlorides revealed that ortho-alkyl groups can counterintuitively accelerate the rate of nucleophilic substitution.[8] This acceleration is attributed to steric hindrance in the ground state that is relieved in the transition state.

Synergistic Effects: The combined influence of these substituents suggests a highly electrophilic molecule. The potent electron-withdrawing nitro group is expected to dominate the electronic landscape, significantly amplifying the inherent electrophilicity of the sulfonyl chloride group. While the methyl groups are electron-donating, the findings on ortho-alkyl substituted sulfonyl chlorides suggest that the 2-methyl group may not significantly diminish, and could potentially even enhance, the reactivity towards nucleophiles.

Theoretical Framework for Assessing Electrophilicity

A quantitative understanding of electrophilicity can be achieved through both theoretical calculations and empirical correlations.

The Hammett Equation: A Tool for Predicting Reactivity

The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[8][9] It provides a quantitative measure of the electronic influence of substituents on a reaction center. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.[9]

Computational Chemistry: Insights from Molecular Orbitals

Modern computational chemistry provides powerful tools to probe the electronic structure of molecules and predict their reactivity.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater ability to accept electrons from a nucleophile, and thus higher reactivity. A computational study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrated the utility of DFT calculations (B3LYP level with a 6-311G++(2d,p) basis set) to determine LUMO energies.[10] For 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a low LUMO energy is anticipated due to the presence of the electron-withdrawing nitro group.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For our target molecule, an electrostatic potential map would be expected to show a significant region of positive potential (blue) around the sulfonyl sulfur atom, confirming its high electrophilicity.

Experimental Assessment of Electrophilicity

To empirically validate the predicted high electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride, a series of kinetic studies with various nucleophiles would be conducted.

Kinetic Studies with Nucleophiles

The reactivity can be quantified by measuring the second-order rate constants for its reaction with a series of standard nucleophiles. A common method involves monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

Experimental Workflow for Kinetic Analysis:

Caption: Workflow for determining the rate of reaction of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with a nucleophile.

Table 1: Representative Nucleophiles for Kinetic Studies

| Nucleophile | Expected Product | Rationale for Selection |

| Aniline | N-phenyl-2,3-dimethyl-5-nitrobenzenesulfonamide | A common amine for sulfonamide synthesis. |

| Methanol | Methyl 2,3-dimethyl-5-nitrobenzenesulfonate | An alcohol to assess reactivity towards sulfonate ester formation. |

| Azide (N₃⁻) | 2,3-Dimethyl-5-nitrobenzenesulfonyl azide | A strong nucleophile for comparative studies. |

Synthetic Applications and Mechanistic Considerations

The high electrophilicity of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride makes it a valuable reagent in organic synthesis.

Synthesis of Sulfonamides and Sulfonate Esters

Its primary application lies in the facile synthesis of sulfonamides and sulfonate esters, which are important structural motifs in many biologically active molecules. The reaction proceeds via a nucleophilic substitution at the sulfur atom.

General Reaction Scheme:

Caption: General reaction of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride with nucleophiles.

Mechanistic Pathway

The nucleophilic substitution at a sulfonyl chloride center is generally considered to proceed through a concerted Sₙ2-like mechanism, although an addition-elimination pathway is also possible. For most arenesulfonyl chlorides, a bimolecular nucleophilic substitution is the dominant pathway.

Conclusion

2,3-Dimethyl-5-nitro-benzenesulfonyl chloride is predicted to be a highly electrophilic reagent. This enhanced reactivity is primarily due to the strong electron-withdrawing effect of the meta-nitro group, which significantly increases the positive charge on the sulfonyl sulfur atom. While the ortho- and meta-methyl groups are electron-donating, their impact is likely overshadowed by the nitro group, and the ortho-methyl group may even contribute to an accelerated reaction rate. This combination of structural features makes it a potent electrophile for the synthesis of sulfonamides and sulfonate esters, and a valuable tool for researchers in drug discovery and development. Further experimental and computational studies are warranted to precisely quantify its electrophilicity and fully explore its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. assets.cambridge.org [assets.cambridge.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,3-dimethyl-5-nitro-benzenesulfonyl chloride

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2,3-dimethyl-5-nitro-benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the fundamental chemical principles that dictate its hazards. By understanding the "why" behind each safety measure, laboratory personnel can cultivate a proactive safety culture and mitigate risk effectively.

Section 1: Compound Profile & Hazard Synopsis

2,3-dimethyl-5-nitro-benzenesulfonyl chloride is a complex organic molecule that combines the functionalities of a sulfonyl chloride and a nitroaromatic compound. This duality is central to its utility in synthesis and, concurrently, to its hazard profile. The sulfonyl chloride group offers a reactive site for forming sulfonamides and sulfonate esters, while the nitroaromatic component imparts specific electronic properties and significant toxicological and energetic risks.[1][2][3]

A primary assessment reveals a compound that is highly corrosive, moisture-sensitive, and possesses the potential for thermal instability and toxicity.[1][4][5] Its handling requires a stringent and well-understood set of protocols, as accidental exposure or improper storage can lead to severe injury, violent reactions, or the release of toxic gases.[6][7]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2,3-dimethyl-5-nitro-benzenesulfonyl chloride | N/A |

| Synonyms | 5-Nitro-2,3-dimethylbenzenesulfonyl chloride | N/A |

| Molecular Formula | C₈H₈ClNO₄S | N/A |

| Molecular Weight | 249.67 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | Based on analogs[8][9] |

| Reactivity | Reacts with water, alcohols, amines, and bases.[2][10][11] | Corrosive.[7][8] |

Summary of Hazards

Based on the functional groups present, the following GHS classifications are anticipated:

| Pictogram | Hazard Class | Hazard Statement |

|

| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage.[8][13][14] |

|

| Acute Toxicity / Skin Irritation / Eye Irritation | H302: Harmful if swallowed.[15] H335: May cause respiratory irritation.[7] |

|

| Carcinogenicity / Mutagenicity / Reproductive Toxicity | Potential for mutagenicity based on nitroaromatic structure.[1] |

Section 2: The Duality of Hazard - Deconstructing the Risk

The risk profile of this compound is best understood by examining its constituent parts: the sulfonyl chloride functional group and the nitroaromatic core.

The Sulfonyl Chloride Moiety: Corrosivity and Moisture Sensitivity

The sulfonyl chloride group (-SO₂Cl) is an electrophilic functional group highly susceptible to nucleophilic attack.[2][10] Its most immediate and common hazard stems from its violent reaction with water.

-

Mechanism of Hydrolysis: Upon contact with moisture, even atmospheric humidity, the compound hydrolyzes to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[16][17] This reaction is exothermic and the production of corrosive HCl gas presents a significant inhalation hazard.[5][17]

C₈H₈(NO₂)SO₂Cl + H₂O → C₈H₈(NO₂)SO₃H + HCl (gas)

-

Causality of Corrosivity: The severe skin and eye burns associated with this class of compounds are a direct result of this hydrolysis reaction occurring on contact with tissue moisture, generating hydrochloric acid and sulfuric acid analogs directly on the skin or in the eyes.[7][8][18] This is why immediate and thorough rinsing is critical in case of exposure.

The Nitroaromatic Core: Toxicity and Thermal Instability

The presence of the nitro group (-NO₂) on the aromatic ring introduces a distinct set of hazards.

-

Toxicological Profile: Nitroaromatic compounds are known for their toxicity and mutagenicity.[1][19] They can be absorbed through the skin and may cause damage to DNA.[1] The position of the nitro group and other substituents can influence the degree of mutagenicity.[1]

-

Thermal Hazards: The C-NO₂ bond has a high bond-association energy.[6] Once a runaway thermal decomposition is initiated, these compounds can release a massive amount of heat and gaseous products (such as toxic nitrogen oxides), leading to a rapid increase in temperature and pressure that can result in an explosion.[6] The thermal stability of nitroaromatics can be significantly lowered by the presence of contaminants, particularly bases or metal oxides.[4][6] Therefore, high-temperature operations or distillations should be approached with extreme caution and a thorough thermal hazard analysis.

Section 3: A Proactive Safety Framework - The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach. Personal Protective Equipment (PPE) is the final line of defense, not the first. The Hierarchy of Controls prioritizes strategies that eliminate or reduce the hazard at its source.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Engineering Controls: The most critical control for this compound is a certified chemical fume hood to contain corrosive vapors and toxic dust.[7] For highly sensitive operations, a glovebox with a controlled inert atmosphere may be necessary.

-

Administrative Controls: All work must be governed by a detailed Standard Operating Procedure (SOP). Personnel must receive documented training on the specific hazards and handling procedures. The area where the chemical is used should be clearly marked as a designated area.

-

Personal Protective Equipment (PPE): PPE is mandatory and should never be considered a substitute for proper engineering and administrative controls.[20][21]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the required steps for safely handling 2,3-dimethyl-5-nitro-benzenesulfonyl chloride.

Pre-Handling Risk Assessment

-

Read and understand the Safety Data Sheet (SDS) for this compound or a close analog.[22]

-

Identify the location of the nearest emergency shower, eyewash station, and fire extinguisher.[23] Ensure a clear path to them.

-

Prepare and label all necessary waste containers in advance.

-

Quantify the amounts of all reagents to be used and minimize quantities wherever possible.

Required Personal Protective Equipment (PPE)

| Body Part | Protection Level | Rationale & Specifications |

| Eyes/Face | Goggles & Face Shield | A full face shield must be worn over chemical splash goggles to protect against splashes of corrosive material.[20][21][22] |

| Hands | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves.[24] Check for tears or holes before use. Consider double-gloving for extended procedures. |

| Body | Lab Coat / Apron | A flame-resistant lab coat with tight cuffs is required.[20] For larger quantities, a chemical-resistant apron is also necessary.[24][25] |

| Respiratory | As needed | All handling of solids and preparation of solutions must be done in a fume hood. If a hood is not available or fails, an appropriate respirator is required, but this should only be for emergency situations by trained personnel.[21] |

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height and the airflow is verified.

-

Dispensing: Handle the solid compound in the fume hood. Avoid creating dust. Use spark-proof tools.[8] Carefully weigh the required amount into a clean, dry, and compatible container.

-

Reaction Setup: Keep the container tightly capped when not in use to prevent moisture absorption. If adding to a reaction, do so slowly and in a controlled manner. Reactions involving this compound should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

-

Post-Handling: Tightly seal the main container and wipe it down with a dry cloth before returning it to storage.

-

Decontamination: Decontaminate all surfaces within the fume hood. Carefully remove PPE, avoiding self-contamination. Wash hands and arms thoroughly with soap and water after exiting the lab.

Storage and Waste Disposal

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[7][26] The storage area must be secure and away from incompatible materials.[5] Containers must be kept tightly sealed to prevent contact with moisture.[16][17]

-

Waste Disposal: All contaminated materials (gloves, weigh boats, paper towels) and residual chemical must be disposed of as hazardous waste.[13][26] Collect residues in a clearly labeled, sealed container. Never mix with other waste streams unless compatibility is confirmed.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Personal Exposure

-

Skin Contact: Immediately go to the nearest safety shower.[27] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[28] Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if possible. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air immediately.[7][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8][12] Rinse the mouth with water and seek immediate medical attention.[15]

Chemical Spill Response

The response depends entirely on the scale and nature of the spill.

Caption: Decision workflow for chemical spill response.

-

Minor Spill (Manageable by lab personnel):

-

Alert others in the area.[27]

-

Ensure you have the correct PPE before attempting cleanup.[29]

-

Contain the spill by surrounding it with a compatible absorbent material like sand or vermiculite.[23][27] Do NOT use combustible materials.

-

Carefully sweep the solid/absorbent mixture into a designated, labeled hazardous waste container.[28]

-

Decontaminate the area with a mild detergent and water, followed by a final wipe-down.[23]

-

-

Major Spill (Poses immediate danger):

Section 6: Chemical Reactivity & Incompatibilities

Understanding chemical incompatibility is crucial for preventing dangerous reactions.

-

Reactivity with Nucleophiles: As a benzenesulfonyl chloride, this compound will react readily with nucleophiles.[10] This includes primary and secondary amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols.[2][11] These reactions are often exothermic.

-

Incompatible Materials:

| Material Class | Hazard | Rationale |

| Water / Moisture | Violent reaction, release of toxic HCl gas.[5][16] | Hydrolysis of the sulfonyl chloride group.[17] |

| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic reaction. Can lower thermal stability.[6] | Reacts with the sulfonyl chloride and can promote decomposition of the nitro group. |

| Alcohols | Exothermic reaction, release of HCl gas. | Nucleophilic attack on the sulfonyl chloride. |

| Strong Oxidizing Agents | Fire and explosion hazard. | The nitroaromatic can be sensitive to oxidation. |

| Metals | May be corrosive to some metals.[8] | Especially in the presence of moisture, which generates acid. |

Section 7: References

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. 10

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. 1

-

Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. 6

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). New Jersey Department of Health. --INVALID-LINK--

-

Runaway reaction hazards in processing organic nitrocompounds. IChemE. 4

-

Purohit, R., & Basu, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. 19

-

Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. 20

-

Sulphuryl Chloride Safety Data Sheet. S D Fine-Chem Limited. --INVALID-LINK--

-

Sulfuryl chloride. Sciencemadness Wiki. 16

-

PPE for Hazardous Chemicals. Canada Safety Training. 21

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. 24

-

Benzenesulfonyl chloride. Wikipedia. 2

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. 25

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-AmCo. 22

-

Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. 17

-

Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Fisher Scientific. 7

-

Safety Data Sheet: Isobutanesulfonyl chloride. Sigma-Aldrich. --INVALID-LINK--

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. 23

-

Safety Data Sheet: 2-Nitrobenzenesulfenyl chloride. Fisher Scientific. 18

-

Safety Data Sheet: Sulfuryl chloride. Fisher Scientific. 5

-

Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals. 8

-

King, J. F., et al. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 89(9), 1108-1113. 11

-

Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride. Fisher Scientific. 12

-

Safety Data Sheet: Benzenesulfonyl chloride. Sigma-Aldrich. 15

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. 28

-

Chemical Spills. Florida State University Emergency Management. 27

-

Guide for Chemical Spill Response. American Chemical Society. 29

-

Safety Data Sheet: 2-Methyl-5-nitrobenzenesulfonyl chloride. ECHEMI. 13

-

2-Nitrobenzenesulfonyl chloride Safety Data Sheet. Santa Cruz Biotechnology. 26

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. 30

-

Safety Data Sheet: 2-Chloro-5-nitrobenzenesulfonyl chloride. ECHEMI. 14

-

2-Nitrobenzenesulfonyl chloride product information. Chem-Impex. 3

-

2-Methyl-5-nitrobenzenesulfonyl chloride product information. Sigma-Aldrich. 9

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. icheme.org [icheme.org]

- 5. fishersci.com [fishersci.com]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-甲基-5-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. scilit.com [scilit.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]

- 21. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 22. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 24. oshatrainingschool.com [oshatrainingschool.com]

- 25. blog.storemasta.com.au [blog.storemasta.com.au]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 28. ehs.princeton.edu [ehs.princeton.edu]

- 29. acs.org [acs.org]

- 30. chemkleancorp.com [chemkleancorp.com]

An In-depth Technical Guide to the Discovery of Novel Nitro-Substituted Benzenesulfonyl Chlorides

Introduction: The Strategic Importance of Nitro-Substituted Benzenesulfonyl Chlorides

Nitro-substituted benzenesulfonyl chlorides are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of functional molecules.[1][2] Their significance in medicinal chemistry and drug discovery is particularly noteworthy, where they are instrumental in the preparation of sulfa drugs and other therapeutic agents.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, modulates the reactivity of the sulfonyl chloride group, making these compounds highly versatile building blocks in organic synthesis.[1] This guide provides a comprehensive overview of the discovery and synthesis of these valuable compounds, intended for researchers, scientists, and professionals in drug development.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of nitro-substituted benzenesulfonyl chlorides can be broadly categorized into two main strategies: the direct chlorosulfonation of nitroaromatic compounds and the construction of the sulfonyl chloride from a pre-functionalized nitroaromatic precursor.

Direct Chlorosulfonation of Nitroaromatics

The direct introduction of a chlorosulfonyl group onto a nitro-substituted benzene ring is a common and historically significant method. This electrophilic aromatic substitution is typically achieved using chlorosulfonic acid (ClSO₃H).[4][5]

-

Mechanism of Chlorosulfonation: The reaction proceeds via an electrophilic aromatic substitution mechanism.[6] In the presence of a strong acid like chlorosulfonic acid, an equilibrium is established that generates the reactive electrophile, SO₂Cl⁺.[6] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired benzenesulfonyl chloride.[6][7]

Caption: Mechanism of Direct Chlorosulfonation.

-

Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonyl Chloride via Direct Chlorosulfonation [4]

WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[8][9] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[5][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), place nitrobenzene.

-